molecular formula C14H11BrClN3O2S B3846010 6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide

6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide

Cat. No.: B3846010
M. Wt: 400.7 g/mol
InChI Key: WZSKVHSVEOZSED-UHFFFAOYSA-N
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Description

6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a benzothiazole core. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiazole core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using 4-nitrobenzyl chloride.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine
  • 3-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-2-imine
  • 6-Chloro-1,3-benzothiazol-2-imine

Uniqueness

6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide is unique due to the presence of both the chloro and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S.BrH/c15-10-3-6-12-13(7-10)21-14(16)17(12)8-9-1-4-11(5-2-9)18(19)20;/h1-7,16H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSKVHSVEOZSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)SC2=N)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide
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6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide
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6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide
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6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide
Reactant of Route 5
6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide
Reactant of Route 6
6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide

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